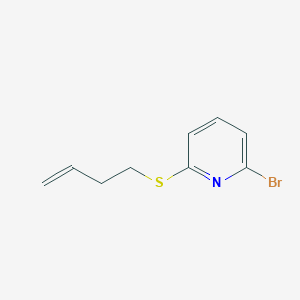

Pyridine, 2-bromo-6-(3-butenylthio)-

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. Current time information in Pasuruan, ID.georgiasouthern.edu Their unique electronic properties, arising from the electronegative nitrogen atom, render them valuable in a multitude of chemical transformations. youtube.com In organic synthesis, pyridines serve as catalysts, ligands for transition metals, and versatile intermediates for the construction of complex molecules. organic-chemistry.org The pyridine motif is a key structural component in numerous pharmaceuticals, agrochemicals, and natural products, highlighting its biological significance. nih.gov

In the realm of materials science, the incorporation of pyridine units into polymers and supramolecular assemblies can impart desirable electronic and optical properties. Their ability to coordinate with metal ions is exploited in the development of sensors, catalysts, and advanced materials with tailored functionalities. The structural rigidity and tunable electronic nature of the pyridine ring make it an attractive component for the design of organic semiconductors and light-emitting diodes.

Overview of Halogenated and Sulfur-Containing Pyridine Architectures

The introduction of halogen atoms, such as bromine, onto the pyridine ring significantly enhances its synthetic utility. researchgate.netorgsyn.org Halogenated pyridines are key precursors for a variety of cross-coupling reactions, allowing for the facile introduction of carbon, nitrogen, and oxygen-based substituents. The position of the halogen atom on the pyridine ring dictates its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic aromatic substitution. nih.gov

Concurrently, the incorporation of sulfur-containing moieties into pyridine scaffolds opens up another dimension of chemical reactivity and potential applications. Thioether-substituted pyridines are important in coordination chemistry and have been explored for their biological activities. The sulfur atom can be readily oxidized to sulfoxides and sulfones, further expanding the chemical space and allowing for the fine-tuning of the molecule's properties.

Research Context of Pyridine, 2-bromo-6-(3-butenylthio)-: Bridging Halogenation and Thioether Functionalization

The compound "Pyridine, 2-bromo-6-(3-butenylthio)-" represents an intriguing molecular design that strategically combines a reactive bromine atom and a versatile butenylthio group on the same pyridine scaffold. This dual functionalization offers a platform for orthogonal chemical modifications. The bromo substituent at the 2-position serves as a handle for cross-coupling reactions or further nucleophilic substitutions, enabling the introduction of a wide array of functional groups.

Simultaneously, the 3-butenylthio moiety at the 6-position provides several avenues for chemical elaboration. The terminal double bond can participate in various addition reactions, such as hydrogenation, halogenation, or polymerization. The thioether linkage itself can be a site for oxidation or coordination to metal centers. This unique combination of functionalities makes "Pyridine, 2-bromo-6-(3-butenylthio)-" a potentially valuable intermediate for the synthesis of more complex molecules with diverse applications in medicinal chemistry and materials science.

Detailed Research Findings

Synthesis

A plausible and efficient synthetic route to "Pyridine, 2-bromo-6-(3-butenylthio)-" involves the nucleophilic aromatic substitution of 2,6-dibromopyridine (B144722) with but-3-ene-1-thiol. In this reaction, one of the bromine atoms of the starting material is displaced by the sulfur nucleophile. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Table 1: Plausible Reaction Parameters for the Synthesis of Pyridine, 2-bromo-6-(3-butenylthio)-

| Parameter | Value |

| Starting Material | 2,6-Dibromopyridine |

| Reagent | But-3-ene-1-thiol |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 12-24 hours |

This table presents a hypothetical but chemically reasonable set of conditions for the synthesis of the target compound based on known reactions of similar substrates.

Physicochemical Properties

The physicochemical properties of "Pyridine, 2-bromo-6-(3-butenylthio)-" can be predicted based on its structure. The presence of the pyridine ring and the thioether linkage would likely result in a compound with moderate polarity. Its solubility would be expected to be good in common organic solvents.

Table 2: Predicted Physicochemical Properties of Pyridine, 2-bromo-6-(3-butenylthio)-

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrNS |

| Molecular Weight | 244.15 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 200 °C (at atmospheric pressure) |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and acetone |

This table contains predicted data based on the molecular structure and properties of analogous compounds.

Spectroscopic Data

The structure of "Pyridine, 2-bromo-6-(3-butenylthio)-" could be unequivocally confirmed by a combination of spectroscopic techniques.

Table 3: Predicted Spectroscopic Data for Pyridine, 2-bromo-6-(3-butenylthio)-

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃) | δ 7.4-7.6 (t, 1H, pyridine-H4), δ 7.0-7.2 (d, 1H, pyridine-H3), δ 6.8-7.0 (d, 1H, pyridine-H5), δ 5.8-6.0 (m, 1H, -CH=CH₂), δ 5.0-5.2 (m, 2H, -CH=CH₂), δ 3.2-3.4 (t, 2H, -S-CH₂-), δ 2.4-2.6 (q, 2H, -CH₂-CH=) |

| ¹³C NMR (CDCl₃) | δ 160-162 (C-S), δ 142-144 (C-Br), δ 138-140 (pyridine-C4), δ 134-136 (-CH=), δ 120-122 (pyridine-C5), δ 118-120 (pyridine-C3), δ 116-118 (=CH₂), δ 34-36 (-S-CH₂-), δ 32-34 (-CH₂-CH=) |

| Mass Spectrometry (EI) | m/z 243/245 (M⁺, isotopic pattern for Br) |

| Infrared (IR) | ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1560, 1420 cm⁻¹ (pyridine ring stretches) |

This table presents plausible spectroscopic data based on the expected chemical shifts and fragmentation patterns for the given structure.

Structure

3D Structure

Properties

CAS No. |

672263-62-6 |

|---|---|

Molecular Formula |

C9H10BrNS |

Molecular Weight |

244.15 g/mol |

IUPAC Name |

2-bromo-6-but-3-enylsulfanylpyridine |

InChI |

InChI=1S/C9H10BrNS/c1-2-3-7-12-9-6-4-5-8(10)11-9/h2,4-6H,1,3,7H2 |

InChI Key |

NXFJQCOALQUWRU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCSC1=NC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 2 Bromo 6 3 Butenylthio and Analogues

Strategies for Regioselective Pyridine (B92270) Functionalization

The functionalization of the pyridine ring can be challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. nih.gov However, this same electronic property makes it susceptible to nucleophilic attack, providing a powerful avenue for substitution. imperial.ac.uk Achieving regioselectivity—the ability to functionalize a specific position on the ring—is paramount. znaturforsch.comrsc.org Strategies such as directed ortho-metalation, halogen/metal exchange, and nucleophilic aromatic substitution (SNAr) are commonly employed to control the position of functionalization. znaturforsch.comrsc.org For compounds like Pyridine, 2-bromo-6-(3-butenylthio)-, where two different substituents are present at the 2- and 6-positions, a sequential substitution strategy is typically required.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Thioether Incorporation

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles, including thiols, onto an aromatic ring. wikipedia.org The reaction is particularly effective on electron-poor heteroaromatic systems like pyridine, where the ring nitrogen atom activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack. imperial.ac.ukuci.edu The synthesis of Pyridine, 2-bromo-6-(3-butenylthio)- from a 2,6-dihalopyridine precursor, such as 2,6-dibromopyridine (B144722), is a classic example of this approach. The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The reaction between a heteroaryl halide and a thiol to form a thioether is a well-established SNAr transformation. nih.gov The synthesis of Pyridine, 2-bromo-6-(3-butenylthio)- would involve the reaction of 2,6-dibromopyridine with but-3-ene-1-thiol. Research shows that such reactions can proceed smoothly under relatively mild conditions. nih.gov Key parameters for optimization include the choice of base, solvent, and temperature.

Typically, a base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. nih.gov A study on the SNAr of heteroaryl halides with thiols found that K₂CO₃ in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) is effective, with reactions often proceeding at temperatures ranging from room temperature to 100 °C. nih.gov

For the regioselective synthesis of a monosubstituted product like Pyridine, 2-bromo-6-(3-butenylthio)- from a dihalogenated precursor, controlling the stoichiometry of the nucleophile is crucial. Using one equivalent of the thiol can favor monosubstitution. Furthermore, the introduction of the first electron-donating thioether group deactivates the pyridine ring toward a second nucleophilic attack, which aids in preventing the formation of a disubstituted by-product. chemicalforums.com

| Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Product | Ref |

| 2,6-Dibromopyridine | Methylamine | - | Water | 150-165 | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu |

| Heteroaryl Halides (Cl, Br) | Various Thiols | K₂CO₃ | DMAc | rt - 100 | Heteroaryl Thioethers | nih.gov |

| 2-Chloropyridine | Sodium Methoxide (B1231860) | - | Methanol | 50 | 2-Methoxypyridine (B126380) | chemicalforums.com |

Table 1: Representative Conditions for SNAr on Halogenated Pyridines.

The feasibility of an SNAr reaction is governed by three main factors: the presence of activating groups on the aromatic ring, the nature of the nucleophile, and the ability of the leaving group.

Activating Groups: In pyridine, the ring nitrogen atom is inherently electron-withdrawing. This reduces the electron density of the ring, particularly at the ortho (C2/C6) and para (C4) positions, making them electrophilic and thus susceptible to attack by nucleophiles. imperial.ac.ukchemicalforums.com This "built-in" activation means that, unlike in benzene (B151609) chemistry, additional strong electron-withdrawing groups (like a nitro group) are not always necessary for the reaction to proceed, especially with halogenated pyridines. uci.edunih.gov

Leaving Groups: The leaving group's ability to depart is critical for the second step of the SNAr mechanism (elimination). For halide leaving groups, the typical reactivity order in SNAr is F > Cl ≈ Br > I. researchgate.net This is because the first step, the nucleophilic attack, is usually the rate-determining step. Highly electronegative atoms like fluorine strongly polarize the carbon-halogen bond, making the carbon atom more electrophilic and accelerating the initial attack. wikipedia.orgresearchgate.net Although bromine is less activating than fluorine, it is still an excellent leaving group and is widely used in these synthetic schemes.

Halogenation Pathways to 2-Bromopyridine (B144113) Precursors

The synthesis of the target compound requires a 2-bromopyridine starting material, most logically 2,6-dibromopyridine. The preparation of such precursors can be achieved through several methods, primarily direct halogenation or the transformation of other functional groups, such as amines, into halides.

The direct bromination of an unsubstituted pyridine ring is notoriously difficult and often results in poor regioselectivity. researchgate.net Due to the deactivation of the ring by the nitrogen atom and the formation of a pyridinium (B92312) salt under acidic reaction conditions, harsh temperatures (often >200°C) are required. acs.org These conditions typically favor substitution at the C3 and C5 positions, leading to 3-bromopyridine (B30812) and 3,5-dibromopyridine. acs.orgresearchgate.net

Achieving direct bromination at the C2 or C6 position is generally not feasible without a directing group or an alternative strategy. researchgate.net One approach involves the use of pyridine N-oxide, which activates the C2 and C4 positions towards electrophilic attack. Subsequent reaction with a brominating agent like phosphorus oxybromide (POBr₃) can yield 2-bromopyridine. researchgate.net Another modern approach involves electrochemical methods using directing groups to achieve meta-bromination, highlighting the challenge of controlling regioselectivity in pyridine halogenation. acs.org

A more reliable and widely used method for the regioselective synthesis of 2-bromopyridines is the Sandmeyer-type reaction, which starts from a 2-aminopyridine (B139424) derivative. orgsyn.org This process involves two main steps:

Diazotization: The 2-aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0°C or below). This converts the amino group into a pyridine-2-diazonium salt. orgsyn.orgrsc.org

Bromination: The resulting diazonium salt is highly unstable and readily decomposes, releasing nitrogen gas and allowing for substitution by the bromide anion from the HBr solvent. orgsyn.orggoogle.com

This method provides a clean and high-yielding route to 2-bromopyridine and its derivatives. orgsyn.org It is important to note that pyridine-2-diazonium salts are significantly more unstable than their benzene or pyridine-3-diazonium counterparts and often cannot be isolated, reacting immediately upon formation. google.com

| Step | Reagents | Temperature (°C) | Purpose | Ref |

| 1. Amine Salt Formation | 2-Aminopyridine, 48% Hydrobromic Acid | 10–20 | To form the pyridinium hydrobromide salt. | orgsyn.org |

| 2. Perbromide Formation | Bromine | ≤ 0 | To form an intermediate perbromide complex. | orgsyn.org |

| 3. Diazotization | Sodium Nitrite (aq. solution) | ≤ 0 | To convert the amino group to a diazonium salt. | orgsyn.org |

| 4. Workup | Sodium Hydroxide | ≤ 25 | To neutralize the acid and liberate the product. | orgsyn.org |

Table 2: Summary of the Diazotization-Bromination of 2-Aminopyridine.

Selective Bromination on 2,6-Disubstituted Pyridines

While the direct selective bromination of an already 2,6-disubstituted pyridine at a specific vacant position is a complex challenge, a more common and strategically equivalent approach involves the selective mono-functionalization of a 2,6-dihalopyridine. This strategy retains one halogen atom for further modification while introducing a different substituent at the other position.

The synthesis of 2-bromo-6-substituted pyridines frequently starts from 2,6-dibromopyridine. The key to success is controlling the reaction to favor mono-substitution over the di-substituted product. This can be achieved by carefully managing stoichiometry, reaction time, and temperature, or by using a suitable catalyst. Copper-catalyzed amination reactions, for instance, have been effectively used to synthesize 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine with good yields. georgiasouthern.edugeorgiasouthern.edu In one study, 2-bromo-6-methylaminopyridine was successfully synthesized with a 54.1% yield using a pressure tube method adapted from microwave reactions. georgiasouthern.edugeorgiasouthern.edu This demonstrates that the two bromine atoms have differential reactivity under specific catalytic conditions, allowing for selective replacement of one.

Similarly, palladium-catalyzed cross-coupling reactions offer a powerful tool for selective functionalization. The choice of ligand is crucial in modulating the catalyst's activity and achieving the desired regioselectivity. For example, palladium(0)/Xantphos systems have been used for the selective amidation of 2,6-dihalogenopurines, a related heterocyclic system, showcasing that catalytic systems can effectively distinguish between two similar halogen-substituted positions. nih.govresearchgate.net While this example is on a purine (B94841) system, the principles are transferable to pyridine chemistry.

| Precursor | Reagent | Conditions | Product | Yield (%) | Ref |

| 2,6-Dibromopyridine | Methylamine | High Pressure/Temp | 2-Bromo-6-methylaminopyridine | 54.1 | georgiasouthern.edugeorgiasouthern.edu |

| 2,6-Dibromopyridine | Methylamine | High Pressure/Temp | 2,6-Dimethylaminopyridine | 37.7 | georgiasouthern.edugeorgiasouthern.edu |

| 2,6-Dichloropurine | Amide/NaH | DMF | 2-Amido-6-chloropurine | - | nih.gov |

| 2,6-Dichloropurine | Amide | Pd(0)/Xantphos | 6-Amido-2-chloropurine | - | nih.gov |

Synthesis of the 3-Butenyl Thiol Moiety and its Precursors

The 3-butenylthio side chain requires the synthesis of its corresponding thiol, but-3-ene-1-thiol. nih.gov This precursor can be prepared through several standard methods of thiol synthesis. A common route is the nucleophilic substitution of a suitable alkyl halide, such as 4-bromo-1-butene, with a source of the sulfhydryl group.

One effective method involves using thiourea (B124793). The alkyl halide reacts with thiourea to form a stable isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol, but-3-ene-1-thiol. This two-step process is advantageous as it avoids the direct use of odorous and easily oxidized sulfide (B99878) reagents.

Another approach is the "thiol-ene" reaction, which involves the radical-mediated addition of a thiol to an alkene. wikipedia.org While this is often used to form thioethers, it can also be employed in the synthesis of more complex thiols. For instance, a related bio-based diamine was prepared using a photo-induced thiol-ene coupling reaction between limonene (B3431351) and cysteamine, highlighting the utility of this reaction in creating C-S bonds with alkene functionalities present. mdpi.com

| Precursor | Reagent(s) | Product | Description | Ref |

| 4-Bromo-1-butene | 1. Thiourea; 2. NaOH(aq) | But-3-ene-1-thiol | Formation of an isothiouronium salt followed by basic hydrolysis. | - |

| Alkyl Halide | Sodium Hydrosulfide (NaSH) | Thiol | A direct nucleophilic substitution, though can be prone to side reactions. | researchgate.net |

| Limonene | Cysteamine | Limonene-Cysteamine Adduct | Example of a photo-induced thiol-ene reaction to form a functionalized amine, demonstrating C-S bond formation on an alkene. | mdpi.com |

Convergent and Divergent Synthetic Routes to the Compound

Sequential Functionalization Strategies on Pyridine Ring

A logical and common approach to synthesizing Pyridine, 2-bromo-6-(3-butenylthio)- is through a sequential functionalization strategy. This convergent route typically begins with a readily available starting material like 2,6-dibromopyridine.

The first key step is the selective mono-substitution of one bromine atom with the 3-butenylthiolate nucleophile. This reaction is a nucleophilic aromatic substitution (SNAr) and its success hinges on achieving high selectivity for the mono-adduct over the di-substituted byproduct. nih.gov The reaction between heteroaryl halides and thiols can proceed smoothly in a polar aprotic solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate. nih.gov For electron-deficient rings like pyridine, this substitution is generally feasible.

The sequence would be:

Generation of the Thiolate : But-3-ene-1-thiol is treated with a suitable base (e.g., NaH, K2CO3) to generate the corresponding nucleophilic thiolate anion.

Selective Nucleophilic Aromatic Substitution : The thiolate is reacted with 2,6-dibromopyridine under controlled conditions (e.g., low temperature, 1:1 stoichiometry) to favor the formation of 2-bromo-6-(3-butenylthio)pyridine.

This strategy allows for the controlled and stepwise construction of the target molecule, with the remaining bromine atom at the C2 position available for subsequent cross-coupling reactions if further diversification is desired.

One-Pot Reaction Sequences for Multi-Substitution

One-pot reactions, which involve multiple bond-forming transformations in a single reaction vessel, offer an efficient alternative to sequential strategies by reducing purification steps and saving resources. While a specific one-pot synthesis for Pyridine, 2-bromo-6-(3-butenylthio)- is not prominently documented, established one-pot methodologies for polysubstituted pyridines could be conceptually adapted.

Domino reactions catalyzed by copper are a powerful tool for constructing complex heterocycles. nih.gov For example, 2-aminopyridylbenzoxazoles have been synthesized in good to excellent yields through a copper-catalyzed domino reaction starting from readily available materials. nih.gov This demonstrates the potential for sequential C-N or C-S bond formations on a pyridine ring within a single pot. A hypothetical one-pot approach could involve the in-situ generation of the pyridine ring followed by its functionalization, though controlling the precise substitution pattern of the target molecule would be a significant challenge.

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. Green chemistry principles can be applied to the synthesis of Pyridine, 2-bromo-6-(3-butenylthio)- and its analogues to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technology that can dramatically reduce reaction times, often from hours to minutes, and improve yields. The selective amination of halopyridines, a reaction analogous to the required thiolation, has been successfully performed using microwave irradiation.

For example, a practical synthesis of substituted 2,6-diaminopyridines was developed via a microwave-assisted, copper-catalyzed amination of halopyridines. georgiasouthern.edu This approach highlights several advantages of microwave heating:

Rapid Heating : Microwaves provide efficient and uniform heating, leading to faster reaction rates.

Improved Yields : In many cases, microwave irradiation leads to higher product yields and purity compared to conventional heating.

The synthesis of 2-bromo-6-alkylaminopyridines has been adapted from microwave reaction protocols, underscoring the applicability of this technology for the selective functionalization of dihalopyridines. georgiasouthern.edugeorgiasouthern.edu It is highly probable that the nucleophilic substitution of 2,6-dibromopyridine with but-3-ene-1-thiol could be significantly optimized using a microwave-assisted protocol, potentially leading to a faster and more efficient synthesis of the target compound.

Metal-Free or Reduced-Metal Catalysis in Pyridine Functionalization

The drive to minimize or eliminate transition-metal catalysts in organic synthesis stems from concerns over cost, toxicity, and metal contamination in final products. For the synthesis of 2-bromo-6-thio-substituted pyridines, several metal-free or reduced-metal approaches have shown considerable promise.

A primary and highly viable metal-free route is the direct Nucleophilic Aromatic Substitution (SNAr) . This reaction is particularly effective for electron-deficient heteroaromatic rings, such as halopyridines. The synthesis of Pyridine, 2-bromo-6-(3-butenylthio)- would likely proceed via the reaction of 2,6-Dibromopyridine with 3-buten-1-thiol . The reaction is typically facilitated by a non-nucleophilic base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc). nih.gov For many electron-deficient heteroarenes, the reaction proceeds smoothly without the need for a metal catalyst or additional activating groups. nih.govbohrium.com The reactivity of the leaving group in such substitutions on pyridinium ions often follows the order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that bromo-substituted pyridines are suitable substrates. rsc.org

In recent years, innovative thiol-free methods have emerged to address the challenges associated with the volatility and unpleasant odor of thiols. One such green approach involves the use of potassium xanthogenates (ROCS2K) as stable, odorless thiol surrogates. mdpi.comresearchgate.net This method allows for the synthesis of various alkyl aryl thioethers under transition-metal-free and base-free conditions, proceeding through a xanthate intermediate generated by nucleophilic substitution of an aryl halide. mdpi.comresearchgate.net Another advanced technique is the use of photochemical organocatalysis. nih.gov This method can generate thioethers from inexpensive alcohols and aryl chlorides using tetramethylthiourea (B1220291) as a sulfur source, activated by an indole (B1671886) thiolate organocatalyst under mild light irradiation. nih.gov

While the goal is often to eliminate metals entirely, some "reduced-metal" systems offer significant environmental advantages over traditional cross-coupling reactions. For instance, copper-catalyzed C-S bond formation protocols have been developed that function in water, avoiding the need for toxic ligands and organic solvents. researchgate.net

Below is a table summarizing various catalytic approaches for analogous C-S bond formations.

| Catalytic System | Reactants | Key Features | Reference |

| Metal-Free (K2CO3 base) | Heteroaryl Halides + Thiols | Proceeds via SNAr; effective for electron-deficient rings. | nih.govbohrium.com |

| Metal-Free (Thiol-free) | Alkyl/Aryl Halides + ROCS2K | Uses odorless xanthates as thiol surrogates; base-free. | mdpi.comresearchgate.net |

| Organocatalytic (Photochemical) | Aryl Chlorides + Alcohols + Sulfur Source | Thiol-free; uses light and an organocatalyst under mild conditions. | nih.gov |

| Reduced-Metal (CuSO4) | Aryl Boronic Acids + Thiols | Functions in water as a green solvent; avoids toxic ligands. | researchgate.net |

Development of Environmentally Benign Solvent Systems

The choice of solvent is a critical component of green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. researchgate.net The functionalization of pyridines is increasingly being performed in non-traditional, environmentally benign solvent systems that offer advantages in terms of safety, biodegradability, and reusability.

Water stands out as an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have poor solubility in water, the development of suitable catalytic systems can overcome this limitation. For example, an efficient copper-catalyzed C-S bond formation between aryl halides and potassium thiocyanate (B1210189) has been successfully demonstrated in water, producing diaryl sulfides in good to excellent yields. researchgate.net

Deep Eutectic Solvents (DESs) are a newer class of green solvents that are gaining traction in organic synthesis. rsc.org DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. Their dual role as both a solvent and a potential catalyst makes them highly attractive for cross-coupling reactions. rsc.org

Bio-derived solvents , produced from renewable biomass, represent another important frontier. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene™, and eucalyptol (B1671775) are being explored as sustainable alternatives to conventional petroleum-based solvents like THF, DMF, and toluene. researchgate.netmdpi.com For instance, highly functionalized pyridines have been synthesized in eucalyptol, with yields comparable to those achieved in conventional solvents. mdpi.com The use of such solvents significantly reduces the environmental impact of the synthetic process.

The following table highlights some environmentally benign solvents and their applications in relevant synthetic transformations.

| Solvent | Type | Key Advantages | Example Application | Reference |

| Water (H2O) | Aqueous | Non-toxic, non-flammable, abundant. | Copper-catalyzed C-S bond formation. | researchgate.net |

| Deep Eutectic Solvents (DESs) | Ionic Liquid Analogue | Biodegradable, low cost, potential dual solvent/catalyst role. | Various cross-coupling reactions. | rsc.org |

| Eucalyptol | Bio-derived | Renewable source, biodegradable. | Synthesis of highly functionalized pyridines. | mdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | Renewable, favorable physical properties, good alternative to THF. | Broadly used in organic synthesis, including cross-couplings. | researchgate.net |

| Dimethyl Isosorbide (DMI) | Bio-derived | Renewable, high boiling point, low toxicity. | Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira). | researchgate.net |

Chemical Reactivity and Transformation of Pyridine, 2 Bromo 6 3 Butenylthio

Reactivity at the Bromine Center (C-2 Position)

The bromine atom at the C-2 position of the pyridine (B92270) ring is the primary site for the cross-coupling reactions outlined below. In theory, this site is susceptible to oxidative addition by a low-valent transition metal catalyst, typically palladium or copper, which is the initiating step for these catalytic cycles. The electronic and steric effects of the 6-(3-butenylthio)- group would be expected to modulate the reactivity of the C-Br bond, but without experimental data, any discussion remains speculative.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. smolecule.com For 2-bromopyridines, this reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. While this reaction is widely applied to various substituted bromopyridines, no specific examples or conditions have been reported for the coupling of Pyridine, 2-bromo-6-(3-butenylthio)- with any boronic acid or ester.

The Negishi coupling provides a powerful means of forming C-C bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and its ability to couple a wide range of sp, sp2, and sp3-hybridized carbon centers. Although 2-bromopyridines are effective substrates in Negishi couplings, there are no documented instances of Pyridine, 2-bromo-6-(3-butenylthio)- being used in such a transformation.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that joins terminal alkynes with aryl or vinyl halides to produce substituted alkynes. The reaction is generally carried out under mild conditions and is a cornerstone for the synthesis of conjugated systems. Despite the prevalence of Sonogashira reactions with 2-bromopyridine (B144113) derivatives, the specific application to Pyridine, 2-bromo-6-(3-butenylthio)- has not been described in the literature.

Ullmann-type reactions, which are typically copper-catalyzed, are used to form carbon-carbon (classic Ullmann) or carbon-heteroatom bonds. The Ullmann condensation, for instance, is a common method for synthesizing diaryl ethers from an aryl halide and a phenol. While these reactions are applicable to bromopyridines, there is no available data on the use of Pyridine, 2-bromo-6-(3-butenylthio)- as a substrate in any Ullmann-type coupling.

Palladium and copper-catalyzed reactions are also instrumental in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, often referred to as Buchwald-Hartwig amination and Buchwald-Hartwig etherification, respectively. These methods are crucial for the synthesis of arylamines and diaryl ethers. Selective C-N bond formation at the C-2 position of substituted bromopyridines has been achieved. However, no studies have specifically reported the C-N or C-O cross-coupling of amines or alcohols with Pyridine, 2-bromo-6-(3-butenylthio)- .

Nucleophilic Substitution Reactions (beyond initial synthesis)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. The presence of a bromine atom at the C-2 position makes it a good leaving group, susceptible to displacement by a range of nucleophiles. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer-like intermediate, which then expels the bromide ion to yield the substituted product.

Common nucleophiles that can be employed in such reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield the corresponding 2-methoxypyridine (B126380) derivative.

Table 1: Representative Nucleophilic Substitution Reactions on 2-Bromopyridines

| Nucleophile | Reagent | Product Type | Reference Compound Example |

| Methoxide | Sodium Methoxide | 2-Alkoxypyridine | 2-Bromo-6-methylpyridine |

| Thiolate | Sodium Thiophenolate | 2-Arylthiopyridine | 2-Bromopyridine |

| Amine | Ammonia | 2-Aminopyridine (B139424) | 2-Bromopyridine |

Lithiation and Organometallic Reagent Formation from Bromopyridines

The bromine atom on the pyridine ring can be exploited to generate organometallic reagents through either metal-halogen exchange or deprotonation at an adjacent position (directed ortho-metalation).

Metal-Halogen Exchange: Treatment of Pyridine, 2-bromo-6-(3-butenylthio)- with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in rapid bromine-lithium exchange, forming the corresponding 2-lithiopyridine species. This powerful nucleophile can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-2 position.

Directed Metalation: The thioether group at the C-6 position can potentially direct deprotonation to the adjacent C-5 position. However, the presence of the bromo group at C-2 makes metal-halogen exchange a more likely pathway with standard alkyllithium reagents. The use of specific lithium amide bases, such as lithium diisopropylamide (LDA), might favor deprotonation over exchange. Furthermore, specialized "superbases" like the combination of n-butyllithium and lithium N,N-dimethylethanolamide (LiDMAE) have been shown to selectively deprotonate 2-substituted pyridines at the C-6 position, though in this case, the position is already substituted. nih.govresearchgate.netresearchgate.net

The resulting organolithium intermediates are valuable for forming new carbon-carbon and carbon-heteroatom bonds.

Table 2: Formation and Reaction of Lithiated Pyridines

| Lithiation Method | Reagent | Position of Lithiation | Electrophile | Product Type | Reference Compound Example |

| Halogen-Metal Exchange | t-Butyllithium | C-2 | Dimethylformamide (DMF) | 2-Formylpyridine | 2-Bromopyridine |

| Directed ortho-Metalation | LDA | C-3 | Benzaldehyde | (3-Pyridyl)(phenyl)methanol | 2-Methoxypyridine |

Reactivity of the Thioether Linkage (C-6 Position)

The sulfur atom of the thioether is a nucleophilic center and can undergo a variety of transformations, including oxidation, cleavage, and rearrangement.

Oxidation Reactions of the Sulfur Atom to Sulfoxides and Sulfones

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation. Mild oxidizing agents, such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide, typically yield the sulfoxide. rsc.orgnih.govnih.gov Stronger oxidants, like excess hydrogen peroxide or potassium permanganate, will lead to the sulfone. rsc.orgresearchgate.net

These oxidations can be valuable for modulating the electronic properties of the pyridine ring and for introducing chirality at the sulfur center in the case of the sulfoxide.

Table 3: Oxidation of Thioethers

| Oxidizing Agent | Product | Typical Conditions | Reference Reaction |

| Hydrogen Peroxide (1 eq.) | Sulfoxide | Room Temperature | Oxidation of methyl phenyl sulfide (B99878) rsc.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide | 0 °C to room temperature | General thioether oxidation |

| Hydrogen Peroxide (>2 eq.) | Sulfone | Acetic acid, reflux | General thioether oxidation |

| Potassium Permanganate | Sulfone | Acetic acid, heat | General thioether oxidation |

Cleavage and Exchange Reactions of the Thioether

The carbon-sulfur bonds of the thioether can be cleaved under specific conditions. For instance, reductive cleavage can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia). Oxidative cleavage is also possible. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can mediate the cleavage of C(sp³)–S bonds. organic-chemistry.orgmdpi.com This could potentially lead to the formation of a 6-halopyridine derivative from Pyridine, 2-bromo-6-(3-butenylthio)-.

Rearrangement Pathways Involving Sulfur

Alkenyl thioethers are known to undergo rearrangement reactions. For example, rsc.orgnih.gov-sigmatropic rearrangements can occur, although this typically requires the presence of an adjacent carbanion or other activating feature. The Sommelet-Hauser rearrangement is another possibility for benzylic thioethers, which is not directly applicable here. The specific structure of the 3-butenylthio group does not immediately suggest a facile, well-known rearrangement pathway under standard conditions without specific reagents to induce such a transformation.

Transformations Involving the 3-Butenyl Group

The terminal double bond of the 3-butenyl group is susceptible to a wide array of electrophilic addition and other alkene-specific reactions. These transformations would leave the bromopyridine and thioether moieties intact under appropriate conditions.

Common transformations include:

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) would reduce the double bond to give the corresponding butylthioether.

Halogenation: Addition of bromine (Br₂) or chlorine (Cl₂) would yield the corresponding 3,4-dihaloalkyl side chain.

Hydrohalogenation: Treatment with HBr or HCl would lead to the Markovnikov addition product, forming a secondary halide.

Hydration: Acid-catalyzed hydration or oxymercuration-demercuration would yield the corresponding secondary alcohol.

Hydroboration-Oxidation: This two-step sequence would result in the anti-Markovnikov addition of water, producing the terminal primary alcohol.

Epoxidation: Reaction with a peroxy acid like m-CPBA would form an epoxide. organic-chemistry.org It is important to note that the thioether is also susceptible to oxidation by m-CPBA, so careful control of stoichiometry would be necessary to achieve selective epoxidation.

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, would yield an aldehyde or a carboxylic acid, respectively.

Table 4: Representative Transformations of a Terminal Alkene

| Reaction | Reagents | Product Functional Group |

| Hydrogenation | H₂, Pd/C | Alkane |

| Bromination | Br₂ | Vicinal Dibromide |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol |

Olefin Metathesis (Ring-Closing and Cross-Metathesis)

Olefin metathesis has become a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. For Pyridine, 2-bromo-6-(3-butenylthio)- , both intramolecular (ring-closing metathesis, RCM) and intermolecular (cross-metathesis, CM) reactions are theoretically possible.

Ring-Closing Metathesis (RCM):

Intramolecular metathesis of a diene can lead to the formation of a cyclic alkene. youtube.comorganic-chemistry.org In the case of Pyridine, 2-bromo-6-(3-butenylthio)- , a diene precursor would be required, which could be synthesized by introducing another alkenyl group onto the molecule. The success of RCM involving N-heteroaromatics can be hampered by catalyst deactivation due to coordination of the nitrogen atom to the metal center of the catalyst. beilstein-journals.org However, successful RCM reactions of substrates containing pyridine rings have been reported, particularly when using more robust second-generation Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.orgbeilstein-journals.org The presence of an electron-withdrawing bromine atom at the 2-position of the pyridine ring in the target compound may reduce the basicity of the nitrogen atom, potentially mitigating catalyst deactivation and facilitating RCM. beilstein-journals.org

Cross-Metathesis (CM):

Cross-metathesis involves the reaction of two different alkenes to form new alkene products. organic-chemistry.orgPyridine, 2-bromo-6-(3-butenylthio)- can, in principle, undergo cross-metathesis with other olefins. The outcome of such reactions is often governed by the relative reactivity of the olefin partners and the catalyst used. organic-chemistry.org Similar to RCM, catalyst deactivation by the pyridine nitrogen can be a challenge. beilstein-journals.org However, successful cross-metathesis reactions involving vinylpyridines have been achieved, sometimes by using a large excess of the coupling partner. beilstein-journals.org For Pyridine, 2-bromo-6-(3-butenylthio)- , the steric and electronic environment around the double bond and the choice of catalyst would be crucial for achieving selective cross-metathesis.

A summary of expected olefin metathesis reactions is presented in the table below.

| Metathesis Type | Reactant(s) | Potential Product(s) | Key Considerations |

| Ring-Closing Metathesis (RCM) | Diene derivative of Pyridine, 2-bromo-6-(3-butenylthio)- | Cyclic pyridine derivative | Catalyst deactivation by pyridine nitrogen; choice of catalyst is critical. |

| Cross-Metathesis (CM) | Pyridine, 2-bromo-6-(3-butenylthio)- + Alkene partner | New functionalized pyridine derivatives | Catalyst deactivation; potential for homodimerization; requires careful selection of reaction partner and catalyst. |

Intramolecular Cyclization Reactions (e.g., additions to the alkene)

The butenyl group in Pyridine, 2-bromo-6-(3-butenylthio)- can participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These cyclizations can be initiated by electrophilic or radical species.

Electrophile-Induced Cyclization: The double bond can be attacked by an electrophile, generating a carbocationic intermediate that can be trapped by an internal nucleophile. While the thioether sulfur is generally not strongly nucleophilic, participation in such cyclizations is possible under specific conditions, potentially leading to sulfur-containing bicyclic structures. The regioselectivity of such cyclizations would be governed by the stability of the intermediate carbocation (Markovnikov's rule). mit.edu

Radical Cyclization: Radical cyclization of unsaturated thioethers is a well-established method for the formation of cyclic compounds. mdpi.comrsc.org A radical can be generated elsewhere in the molecule or from an external source, which then adds to the double bond. For Pyridine, 2-bromo-6-(3-butenylthio)- , a 5-exo-trig cyclization would lead to a five-membered ring containing the sulfur atom, while a 6-endo-trig cyclization would result in a six-membered ring. mdpi.com The regioselectivity between these two pathways depends on the reaction conditions and the stability of the resulting radical intermediates. mdpi.com

Addition Reactions to the Alkene Moiety (e.g., hydrogenation, halogenation)

The terminal double bond of the butenyl group readily undergoes addition reactions.

Hydrogenation:

Catalytic hydrogenation of the alkene will lead to the corresponding saturated alkylthioether, Pyridine, 2-bromo-6-(butylthio)- . This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.org A significant challenge in the hydrogenation of sulfur-containing compounds is catalyst poisoning by the sulfur atom. youtube.comrsc.orgnih.gov The thioether in Pyridine, 2-bromo-6-(3-butenylthio)- can deactivate the catalyst by strongly adsorbing to its surface. youtube.com To overcome this, more robust catalysts or specific reaction conditions might be necessary. nih.gov

Halogenation:

The addition of halogens (e.g., Br₂, Cl₂) across the double bond is a characteristic reaction of alkenes. khanacademy.orglibretexts.orglibretexts.org This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms. libretexts.orglibretexts.org In the case of Pyridine, 2-bromo-6-(3-butenylthio)- , reaction with bromine would yield Pyridine, 2-bromo-6-(3,4-dibromobutylthio)- . The presence of the pyridine and thioether functionalities is not expected to interfere with this reaction under standard conditions. If the reaction is carried out in the presence of a nucleophilic solvent like water, the formation of a halohydrin can occur. fiveable.me

The expected products of these addition reactions are summarized below.

| Reaction | Reagent(s) | Expected Product |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Pyridine, 2-bromo-6-(butylthio)- |

| Halogenation | Br₂ | Pyridine, 2-bromo-6-(3,4-dibromobutylthio)- |

| Halohydrin Formation | Br₂, H₂O | Pyridine, 2-bromo-6-(3-bromo-4-hydroxybutylthio)- |

Functionalization of the Terminal Vinyl Group (e.g., hydroformylation)

Hydroformylation, also known as the oxo process, is an important industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. libretexts.orgtaylorandfrancis.com This reaction is catalyzed by transition metal complexes, typically containing rhodium or cobalt. taylorandfrancis.com Applying this reaction to Pyridine, 2-bromo-6-(3-butenylthio)- would be expected to yield a mixture of linear and branched aldehydes. The regioselectivity of the hydroformylation is influenced by the catalyst, ligands, and reaction conditions. libretexts.org As with other metal-catalyzed reactions, the potential for catalyst inhibition by the pyridine nitrogen and the thioether sulfur needs to be considered.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for a range of reactions.

N-Oxidation and Quaternization Reactions

N-Oxidation:

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. scripps.eduarkat-usa.org This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.org The resulting Pyridine, 2-bromo-6-(3-butenylthio)-, N-oxide would exhibit altered reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which can influence the reactivity of the pyridine ring in substitution reactions. scripps.edu Catalytic methods for the enantioselective N-oxidation of pyridines have also been developed, which could potentially be applied to create chiral N-oxides from prochiral precursors. acs.orgchemrxiv.org

Quaternization:

The nucleophilic pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. nih.govosti.gov For example, reaction of Pyridine, 2-bromo-6-(3-butenylthio)- with an alkyl halide like methyl iodide would yield 1-methyl-2-bromo-6-(3-butenylthio)pyridinium iodide . The rate of quaternization can be influenced by the steric and electronic effects of the substituents on the pyridine ring. The quaternization of pyridine derivatives has been explored as a strategy in the development of new antibacterial agents. nih.gov

A summary of the reactivity of the pyridine nitrogen is provided in the table below.

| Reaction | Reagent(s) | Potential Product |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | Pyridine, 2-bromo-6-(3-butenylthio)-, N-oxide |

| Quaternization | Alkyl halide (e.g., CH₃I) | 1-Alkyl-2-bromo-6-(3-butenylthio)pyridinium halide |

Hydrogen Bonding Interactions and Self-Assembly of Pyridine, 2-bromo-6-(3-butenylthio)-

The molecular structure of Pyridine, 2-bromo-6-(3-butenylthio)- offers several potential sites for non-covalent interactions that can dictate its self-assembly and crystal packing. While direct experimental studies on the hydrogen bonding and supramolecular chemistry of this specific compound are not extensively documented in publicly available literature, an analysis of its functional groups—a pyridine ring, a bromo substituent, and a butenylthio ether—allows for a theoretical exploration of its potential interactions. This analysis draws upon established principles of supramolecular chemistry and observations from structurally related compounds.

The primary sites for hydrogen bonding on the Pyridine, 2-bromo-6-(3-butenylthio)- molecule include the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor, and the bromine atom, which can also participate as a weak hydrogen bond acceptor. The sulfur atom in the thioether linkage is a potential, albeit weaker, hydrogen bond acceptor. The molecule itself lacks strong conventional hydrogen bond donors (such as O-H or N-H groups). Therefore, the dominant hydrogen bonding interactions are expected to be of the weaker C-H···N, C-H···S, and C-H···Br types, where activated C-H groups on neighboring molecules can act as donors.

The bromine atom at the 2-position can also participate in intermolecular interactions. Halogen bonding, where the bromine atom acts as an electrophilic region (the σ-hole), is a possibility. Furthermore, weak C-H···Br hydrogen bonds can contribute to the stability of the crystal lattice. Studies on 2-bromo-6-hydrazinylpyridine (B1342697) have shown the presence of not only N-H···N hydrogen bonds but also Br···Br halogen bonds and π–π stacking interactions, which collectively guide the self-assembly into complex supramolecular architectures. nih.govresearchgate.net

The flexible 3-butenylthio side chain introduces additional possibilities for van der Waals interactions and potential C-H···π interactions between the alkyl chain and the pyridine ring of a neighboring molecule. The conformational flexibility of this chain could lead to different packing motifs and potentially polymorphism, where the compound can crystallize in multiple forms with different arrangements and physical properties.

A summary of the potential hydrogen bonding interactions involving Pyridine, 2-bromo-6-(3-butenylthio)- is presented in the table below. It is important to reiterate that this is a predictive analysis based on the molecular structure and data from analogous compounds, as direct crystallographic data for Pyridine, 2-bromo-6-(3-butenylthio)- is not available.

| Potential Hydrogen Bond Type | Donor | Acceptor | Anticipated Role in Self-Assembly |

| C-H···N | C-H (Butenyl or Pyridine) | N (Pyridine) | Formation of chains or layered structures. |

| C-H···Br | C-H (Butenyl or Pyridine) | Br | Contribution to lattice stability and linking of primary structural motifs. |

| C-H···S | C-H (Butenyl or Pyridine) | S (Thioether) | Minor contribution to overall packing, potentially influencing side-chain conformation. |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Formation of columnar or offset stacked arrangements. |

| Halogen Bonding | Br | N, S, or Br | Directional interaction contributing to the rigidity and dimensionality of the supramolecular assembly. |

Further experimental investigation, particularly single-crystal X-ray diffraction, would be necessary to elucidate the precise nature of the intermolecular interactions and the resulting self-assembled structure of Pyridine, 2-bromo-6-(3-butenylthio)-.

Applications in Advanced Organic Synthesis and Materials Science

Pyridine (B92270), 2-bromo-6-(3-butenylthio)- as a Versatile Synthetic Building Block

No research has been found detailing the use of Pyridine, 2-bromo-6-(3-butenylthio)- as a precursor for the synthesis of complex polyheterocyclic architectures.

There are no available studies that utilize Pyridine, 2-bromo-6-(3-butenylthio)- as a scaffold for creating multi-functionalized molecules with tunable properties.

Ligand Design and Coordination Chemistry

The development of ligands based on Pyridine, 2-bromo-6-(3-butenylthio)- for homogeneous transition metal catalysis is not documented in the scientific literature.

There is no information on the formation of metal complexes or supramolecular structures involving Pyridine, 2-bromo-6-(3-butenylthio)-.

Emerging Applications in Materials Chemistry

No emerging applications in materials chemistry for Pyridine, 2-bromo-6-(3-butenylthio)- have been reported.

Role in Polymer Synthesis and Modification (via butenyl group)

The presence of a terminal butenyl group in "Pyridine, 2-bromo-6-(3-butenylthio)-" makes it a valuable monomer for polymer synthesis, primarily through radical-mediated processes like thiol-ene reactions. beilstein-journals.org This type of polymerization is known for its high efficiency, mild reaction conditions, and lack of harmful by-products, making it a "click chemistry" approach to creating polymers. researchgate.net

In a typical thiol-ene polymerization, a radical initiator, often a photoinitiator that decomposes upon exposure to UV light, is used to generate a thiyl radical from a thiol-containing compound. nih.gov This thiyl radical then adds across the double bond of the butenyl group in an anti-Markovnikov fashion. The resulting carbon-centered radical can then abstract a hydrogen from another thiol, propagating the radical chain and forming a thioether linkage in the polymer backbone. nih.gov This step-growth mechanism allows for the synthesis of linear or cross-linked poly(thioether)s, depending on the functionality of the monomers used. researchgate.netnih.gov

The "Pyridine, 2-bromo-6-(3-butenylthio)-" monomer can be copolymerized with various di- or multi-functional thiols to create cross-linked polymer networks. The properties of the resulting polymer, such as its mechanical strength and thermal stability, can be tuned by the choice of the thiol comonomer.

Alternatively, the butenyl group can be used for post-polymerization modification. A pre-formed polymer with pendant thiol groups can be reacted with "Pyridine, 2-bromo-6-(3-butenylthio)-" to introduce the functional pyridine moiety onto the polymer side chains. This approach allows for the precise control of the functional group density along the polymer backbone.

Table 1: Polymerization Methods for Butenyl-Functionalized Monomers

| Polymerization Method | Initiator | Key Features | Resulting Polymer Architecture |

| Radical Thiol-Ene Polymerization | Photoinitiator (e.g., AIBN) or UV irradiation | High efficiency, mild conditions, step-growth mechanism | Linear or cross-linked poly(thioether)s |

| Post-Polymerization Modification | Radical initiator | Grafting of functional units onto a pre-formed polymer | Polymer with functional side chains |

Integration into Functional Organic Materials

The unique combination of a pyridine ring, a thioether linkage, and a bromine atom allows for the integration of "Pyridine, 2-bromo-6-(3-butenylthio)-" into a variety of functional organic materials. The pyridine moiety itself is a key component in many functional materials due to its electronic properties and ability to coordinate with metal ions.

The thioether linkage can also play a role in the properties of the final material. The presence of sulfur can influence the material's refractive index and its interaction with certain metal surfaces. Furthermore, the thioether can be oxidized to a sulfoxide (B87167) or sulfone, providing a handle to further tune the material's properties.

The bromine atom on the pyridine ring is a versatile functional group for cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the attachment of various aryl or vinyl groups to the pyridine core, leading to the synthesis of complex conjugated molecules. These molecules can be designed to have specific electronic or photophysical properties for applications in organic electronics.

For example, the 2-thiopyridine unit is found in compounds with potential applications as antibacterial agents, highlighting the possibility of creating functional materials with biological activity. nih.gov Thienopyridines, which can be synthesized from precursors containing a thiopyridine moiety, have shown a range of biological activities and are components of some pharmaceuticals. nih.gov

Optoelectronic Applications (based on related pyridine derivatives)

While the specific optoelectronic properties of "Pyridine, 2-bromo-6-(3-butenylthio)-" have not been extensively reported, the behavior of related pyridine derivatives can provide insights into its potential applications. The photophysical properties of pyridine-containing molecules are often dominated by the electronic transitions of the pyridine core. researchgate.net The nature and position of substituents on the pyridine ring can significantly influence these properties, including the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. nih.gov

The presence of a sulfur-containing substituent, such as the butenylthio group, can affect the electronic structure of the pyridine ring. The sulfur atom can participate in π-conjugation, potentially leading to a red-shift in the absorption and emission spectra.

The bromine atom, being an electron-withdrawing group, is also expected to influence the electronic properties. Halogen atoms can also promote intersystem crossing, which could lead to phosphorescence or enhanced generation of singlet oxygen, a property useful in photodynamic therapy.

By modifying the structure through cross-coupling reactions at the bromine position, it is possible to create a wide range of derivatives with tailored optoelectronic properties. For instance, coupling with electron-donating or electron-accepting aryl groups can create donor-π-acceptor (D-π-A) structures, which are known to have interesting nonlinear optical properties and can be used in organic light-emitting diodes (OLEDs) or as fluorescent sensors. Thiophene-based pyridine derivatives, for example, have been shown to have large two-photon absorption cross-sections, making them suitable for applications in bio-imaging. rsc.org

Table 2: Potential Optoelectronic Properties and Applications of "Pyridine, 2-bromo-6-(3-butenylthio)-" Derivatives

| Property | Influencing Factors | Potential Application |

| Fluorescence | Pyridine core, sulfur substituent, aryl groups attached via cross-coupling | Organic Light-Emitting Diodes (OLEDs), Fluorescent probes |

| Two-Photon Absorption | Donor-π-Acceptor structure | Bio-imaging, Photodynamic therapy |

| Nonlinear Optics | Conjugated system, asymmetric electronic structure | Optical switching, Frequency doubling |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the precise molecular structure of "Pyridine, 2-bromo-6-(3-butenylthio)-". A combination of one-dimensional and multi-dimensional NMR experiments would be essential for assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the connectivity of the atoms within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Elucidation

To unambiguously assign the structure, a suite of two-dimensional (2D) NMR experiments would be necessary.

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For "Pyridine, 2-bromo-6-(3-butenylthio)-", COSY would be expected to show correlations between the protons on the pyridine (B92270) ring, as well as within the 3-butenylthio side chain. For instance, the vinyl protons of the butenyl group would show cross-peaks, as would the adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, allowing for the direct assignment of the ¹³C chemical shift for each protonated carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is critical for connecting the different fragments of the molecule. For example, HMBC would show correlations from the methylene protons adjacent to the sulfur atom to the carbon atom at the 6-position of the pyridine ring, confirming the thioether linkage. It would also be instrumental in assigning the quaternary carbons, such as the bromine-bearing carbon at the 2-position of the pyridine ring.

A hypothetical table of expected NMR data is presented below. The chemical shifts are illustrative and based on typical values for similar structural motifs.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine H-3/H-5 | 7.2-7.4 | 120-125 | H-4, C-2, C-6 |

| Pyridine H-4 | 7.5-7.7 | 138-142 | H-3/H-5, C-2, C-6 |

| S-CH₂ | 3.2-3.4 | 30-35 | Pyridine C-6, CH₂CH=CH₂ |

| CH₂CH=CH₂ | 2.4-2.6 | 33-38 | S-CH₂, CH=CH₂, C=C H₂ |

| CH=CH₂ | 5.8-6.0 | 135-140 | S-CH₂CH₂ , CH=C H₂ |

| CH=CH₂ | 5.0-5.2 | 115-120 | S-CH₂CH₂ , C H=CH₂ |

| Pyridine C-2 (C-Br) | - | 140-145 | H-3, H-4 |

| Pyridine C-6 (C-S) | - | 158-162 | H-5, S-CH₂ |

Dynamic NMR for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of the 3-butenylthio side chain. By acquiring NMR spectra at various temperatures, it would be possible to study the rotation around the C-S and C-C single bonds. If the rotational barriers are significant enough, distinct conformers might be observable at low temperatures, leading to the broadening and eventual splitting of NMR signals as the temperature is lowered. This would allow for the determination of the energy barriers associated with these conformational exchange processes.

Isotopic Labeling Strategies for Mechanistic Investigations

For studying reaction mechanisms involving "Pyridine, 2-bromo-6-(3-butenylthio)-", isotopic labeling would be a powerful technique. For instance, synthesizing the compound with a ¹³C-labeled carbon at a specific position in the butenyl chain or a ¹⁵N-labeled pyridine ring would allow for the unambiguous tracking of these atoms in subsequent reactions. This is particularly useful in complex rearrangements or in identifying the origin of atoms in reaction products.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the elemental composition of a molecule and for gaining structural information through fragmentation analysis.

Accurate Mass Determination and Elemental Composition Analysis

High-resolution mass spectrometry would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the elemental formula of "Pyridine, 2-bromo-6-(3-butenylthio)-", which is C₉H₁₀BrNS. This would confirm the presence of the bromine and sulfur atoms, which have distinctive isotopic patterns.

Hypothetical HRMS Data:

| Ion | Calculated m/z for C₉H₁₀⁷⁹BrNS | Calculated m/z for C₉H₁₀⁸¹BrNS |

| [M]⁺ | 246.9768 | 248.9747 |

| [M+H]⁺ | 247.9846 | 249.9825 |

| [M+Na]⁺ | 269.9665 | 271.9644 |

Fragmentation Pathway Studies for Structural Confirmation and Elucidation of Intermediates

By employing techniques such as tandem mass spectrometry (MS/MS), the molecular ion can be fragmented in a controlled manner. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. Key expected fragmentation pathways for "Pyridine, 2-bromo-6-(3-butenylthio)-" would likely include:

Loss of the butenyl group (C₄H₇) to give a fragment corresponding to 2-bromo-6-mercaptopyridine.

Cleavage of the C-S bond, resulting in ions corresponding to the 2-bromopyridinyl moiety and the 3-butenylthio radical.

Fragmentation within the butenyl chain, such as the loss of an allyl radical (C₃H₅).

Loss of the bromine atom.

Studying these fragmentation patterns would provide definitive evidence for the connectivity of the pyridine ring and the 3-butenylthio side chain.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Characterization of Functional Groups and Insights into Reaction Progress

FTIR and Raman spectroscopy are powerful tools for identifying the key functional groups within a molecule like "Pyridine, 2-bromo-6-(3-butenylthio)-". The presence of the pyridine ring, the carbon-bromine bond, the thioether linkage, and the butenyl group can all be confirmed by characteristic vibrational frequencies.

For instance, in a related compound, 2-acetylamino-5-bromo-6-methylpyridine, the pyridine ring C-H stretching vibrations are observed at higher wavenumbers (a "blue shift"), while the C=O stretching frequency is shifted to a lower wavenumber (a "red shift"). researchgate.net The synthesis of 2-bromo-6-methylaminopyridine has been monitored using thin-layer chromatography and characterized by NMR spectroscopy, where the breaking of symmetry in the pyridine ring due to single amination resulted in two distinct doublets in the 1H NMR spectrum. georgiasouthern.edu

The progress of reactions involving this compound, such as its use as a precursor in the synthesis of more complex molecules, can be monitored by observing the appearance or disappearance of specific vibrational bands. For example, if the butenyl group were to undergo a reaction, the characteristic C=C stretching and C-H bending vibrations would change accordingly.

Below is a table of expected vibrational frequencies for the key functional groups in "Pyridine, 2-bromo-6-(3-butenylthio)-", based on typical values for related compounds. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Pyridine Ring | C-H stretch | 3100-3000 | Raman & FTIR |

| C=C, C=N stretch | 1600-1400 | Raman & FTIR | |

| Ring breathing | ~1000 | Raman | |

| 3-Butenyl Group | =C-H stretch | 3100-3000 | FTIR |

| C=C stretch | 1680-1640 | Raman | |

| C-H bend (out-of-plane) | 1000-650 | FTIR | |

| Thioether | C-S stretch | 700-600 | FTIR |

| Bromo-substituent | C-Br stretch | 600-500 | FTIR |

Analysis of Molecular Vibrations and Intermolecular Interactions

A detailed analysis of the vibrational spectra can provide insights into the molecule's conformation and any intermolecular interactions present in the solid state or in solution. In a study of pyridine under high pressure, changes in Raman and IR spectra indicated several solid-to-solid phase transitions. aps.org For 6-bromopyridine-2-carbaldehyde, a related compound, vibrational spectra were investigated in both the crystalline phase and when isolated in cryogenic matrices, allowing for a detailed vibrational assignment of a single conformer. mdpi.com

Intermolecular interactions, such as hydrogen bonds or other weak interactions, can cause shifts in vibrational frequencies. While "Pyridine, 2-bromo-6-(3-butenylthio)-" does not have traditional hydrogen bond donors, weak C-H···N or C-H···S interactions could influence the vibrational modes of the pyridine ring and the butenyl group.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "Pyridine, 2-bromo-6-(3-butenylthio)-" itself is not publicly available, analysis of its derivatives and metal complexes can provide crucial structural information.

Solid-State Structural Determination of Derivatives and Metal Complexes

The synthesis of derivatives of "Pyridine, 2-bromo-6-(3-butenylthio)-" and their subsequent analysis by X-ray crystallography would reveal precise bond lengths, bond angles, and torsion angles. For example, the structure of a zinc complex containing a bidentate iminopyridine ligand derived from a bromo-substituted pyridine shows a distorted tetrahedral geometry around the zinc cation. onu.edu

The pyridine ring in such compounds is expected to be planar, and the substituents will adopt specific conformations to minimize steric hindrance. In a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the presence of two bulky substituents on the pyridine ring resulted in a significant rotation of the piperidine (B6355638) ring with respect to the bicyclic fragment. nih.gov The structure of a spirocyclobutyl β-amino acid ester was unambiguously determined by X-ray single crystal analysis. rsc.org

The following table outlines the kind of structural parameters that would be determined from an X-ray crystallographic study of a derivative of "Pyridine, 2-bromo-6-(3-butenylthio)-".

| Structural Parameter | Expected Value/Observation | Significance |

| Pyridine Ring Geometry | Planar | Confirms aromatic character |

| C-Br Bond Length | ~1.90 Å | Standard for brominated pyridines |

| C-S-C Bond Angle | ~100-105° | Characteristic of thioethers |

| Butenyl Chain Conformation | Potentially disordered | Flexibility of the alkyl chain |

| Torsion Angles | Defines overall molecular shape | Influences crystal packing |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular interactions. In the absence of strong hydrogen bonds, weaker interactions such as C-H···N, C-H···π, and halogen bonding (C-Br···N or C-Br···S) would likely play a significant role in the crystal packing of "Pyridine, 2-bromo-6-(3-butenylthio)-" and its derivatives.

Studies on related pyridine-containing compounds have revealed various intermolecular interactions. For instance, in some pyridine-2-yl-containing chalcones, the nitrogen atoms interact with hydrogen atoms of alkyl and aryl groups through C-H···N interactions. iucr.org In other cases, C-H···O interactions are prominent. acs.org The analysis of CH–O interactions in pyridine derivatives has shown that nonlinear interactions can be energetically favored. rsc.org Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov

Understanding these interactions is crucial as they can influence the physical properties of the crystalline material, such as melting point and solubility.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Pyridine, 2-bromo-6-(3-butenylthio)-" at the molecular level.

The electronic structure of "Pyridine, 2-bromo-6-(3-butenylthio)-" is characterized by the interplay of the electron-withdrawing bromo group and the electron-donating 3-butenylthio substituent on the pyridine (B92270) ring. DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This analysis is crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

| Calculated Electronic Properties | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Note: Specific calculated values for electronic properties are not publicly available in the searched literature. The table is representative of the types of data generated from DFT calculations.

Computational studies can predict the most likely sites for electrophilic and nucleophilic attack on the "Pyridine, 2-bromo-6-(3-butenylthio)-" molecule. smolecule.com By modeling reaction pathways, researchers can investigate the mechanisms of potential transformations, such as nucleophilic substitution of the bromine atom or reactions involving the butenyl side chain. These models are invaluable for designing synthetic routes and understanding reaction kinetics.

Theoretical calculations can predict the spectroscopic signatures of "Pyridine, 2-bromo-6-(3-butenylthio)-". By calculating the expected NMR chemical shifts and vibrational frequencies, computational chemists can aid in the interpretation of experimental spectra, helping to confirm the compound's structure and purity.

| Predicted Spectroscopic Data | Calculated Value |

| 1H NMR Chemical Shifts | Data not available |

| 13C NMR Chemical Shifts | Data not available |

| Key Vibrational Frequencies (cm-1) | Data not available |

Note: Specific predicted spectroscopic data are not available in the searched literature. The table illustrates the typical outputs of such computational analyses.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 3-butenylthio side chain introduces conformational complexity to the "Pyridine, 2-bromo-6-(3-butenylthio)-" molecule.

Conformational analysis aims to identify the stable arrangements of the atoms in space and their relative energies. By rotating the bonds in the butenylthio side chain, computational methods can map out the potential energy surface and locate the low-energy conformations (energy minima). This information is key to understanding the molecule's preferred shape.

Molecular dynamics simulations can provide a dynamic picture of the conformational flexibility of "Pyridine, 2-bromo-6-(3-butenylthio)-". These simulations track the atomic motions over time, revealing the range of accessible conformations and the transitions between them. This helps in understanding how the molecule might adapt its shape to interact with other molecules or to fit into an enzyme's active site.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Protocols

Key research objectives should include:

Selective C-S Bond Formation: Investigating novel catalytic systems for the direct and selective thiolation of 2,6-dibromopyridine (B144722) with 3-butenethiol. This could involve exploring copper-catalyzed cross-coupling reactions, which have proven effective for C-N bond formation in similar systems, to achieve monosubstitution. google.comresearchgate.net

Alternative Reagents: Exploring the use of alternative and less hazardous reagents. For instance, modified Grignard reagents have been used to create related bromopyridine derivatives under milder conditions than those required for organolithium reagents, avoiding cryogenic temperatures. mdpi.com

| Potential Synthetic Strategy | Starting Materials | Key Transformation | Potential Advantages |

| Copper-Catalyzed Thiolation | 2,6-Dibromopyridine, 3-Butenethiol | Selective C-S cross-coupling | High selectivity for monosubstitution, functional group tolerance. google.comresearchgate.net |

| Nucleophilic Aromatic Substitution | 2-Bromo-6-fluoropyridine, 3-Butenethiol | SNAr with the thiol | Metal-free conditions, potentially high regioselectivity. researchgate.net |

| Modified Grignard Approach | 2,6-Dibromopyridine, 3-Butenylthiocyanate | Grignard formation followed by reaction with a thiocyanate (B1210189) source | Avoids harsh organolithium reagents and cryogenic conditions. mdpi.com |

Exploration of Unconventional Reactivity Patterns

The combination of a bromo substituent and a butenylthio group on the same pyridine (B92270) scaffold offers opportunities for novel chemical transformations.

Future studies could investigate:

Intramolecular Cyclizations: Exploring conditions to induce intramolecular cyclization between the butenyl group and the pyridine ring or the bromo-substituent. This could lead to novel fused heterocyclic systems, which are often of interest in medicinal chemistry.